molecular formula C25H25FN2O3S B11934522 [8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol

[8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol

Cat. No.: B11934522
M. Wt: 452.5 g/mol
InChI Key: CZOIXFMISSBIJL-UHFFFAOYSA-N
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Description

The compound [8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol is a complex organic molecule that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylphenylsulfonyl group, and a hexahydropyrroloquinoline core

Properties

Molecular Formula

C25H25FN2O3S

Molecular Weight

452.5 g/mol

IUPAC Name

[8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol

InChI

InChI=1S/C25H25FN2O3S/c1-16-6-9-18(10-7-16)32(30,31)28-13-12-20-24(15-29)27-23-11-8-17(14-21(23)25(20)28)19-4-2-3-5-22(19)26/h2-11,14,20,24-25,27,29H,12-13,15H2,1H3

InChI Key

CZOIXFMISSBIJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3C2C4=C(C=CC(=C4)C5=CC=CC=C5F)NC3CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Hexahydropyrroloquinoline Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the intermediate compound.

    Attachment of the Methylphenylsulfonyl Group: This is usually done through a sulfonylation reaction using a sulfonyl chloride derivative.

    Final Functionalization: The methanol group is introduced in the final step, often through a reduction reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity. Catalysts and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The fluorophenyl and methylphenyl groups can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols) are commonly employed.

Major Products

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. The presence of the sulfonyl group and fluorinated phenyl rings enhances the interaction with microbial targets. Studies have shown that derivatives of quinoline and pyrrolidine structures often demonstrate effectiveness against various bacterial strains.

  • Mechanism of Action :
    • Compounds like [8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol may inhibit bacterial cell wall synthesis or disrupt membrane integrity due to their lipophilic nature.
  • Case Studies :
    • A study on related quinoline derivatives showed promising results against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting that modifications in the structure can lead to enhanced antimicrobial efficacy .

Anticancer Activity

The compound's structural features suggest potential applications in cancer therapy. Compounds with similar frameworks have been investigated for their ability to induce apoptosis in cancer cells.

  • Mechanism of Action :
    • The sulfonamide group may play a crucial role in inhibiting specific enzyme pathways involved in cancer cell proliferation.
  • Research Findings :
    • In vitro studies have demonstrated that certain quinoline derivatives can effectively inhibit tumor growth by targeting multiple signaling pathways associated with cancer cell survival .

Synthesis and Characterization

The synthesis of this compound involves several steps:

  • Starting Materials :
    • The synthesis typically begins with commercially available fluorinated phenols and sulfonic acids.
  • Synthetic Pathway :
    • A multi-step reaction involving nucleophilic substitutions and cyclization reactions is employed to construct the complex hexahydropyrroloquinoline framework.
  • Characterization Techniques :
    • Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structural integrity and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of [8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Biological Activity

The compound [8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol represents a novel class of biologically active molecules with potential therapeutic applications. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a hexahydropyrroloquinoline core substituted with a fluorophenyl and a methylphenyl sulfonyl group. The molecular formula is C_{25}H_{24}F_N_3O_2S, and its molecular weight is approximately 479.95 g/mol.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with similar structures have shown effectiveness in inhibiting cancer cell proliferation in models of breast cancer and other malignancies. A notable study demonstrated that compounds targeting poly(ADP-ribose) polymerase (PARP) exhibited potent antitumor activity in BRCA1/2 mutant cancer cells with an EC50 of 0.3 nM in specific models .

Enzyme Inhibition

The biological activity of this compound may also extend to enzyme inhibition. Sulfonamide derivatives have been documented to inhibit enzymes such as acetylcholinesterase (AChE) and α-glucosidase. In vitro studies have shown that certain sulfonamide compounds can effectively inhibit these enzymes, which are relevant for conditions like Alzheimer's disease and diabetes management .

Case Studies

  • Antitumor Efficacy : A study involving sulfonamide derivatives indicated that compounds with similar structural features exhibited broad-spectrum antitumor activity compared to conventional anticancer drugs. These compounds were found to inhibit tumor growth in xenograft models when administered alone or in combination with other chemotherapeutics .
  • Enzyme Inhibition Studies : Another study evaluated the enzyme inhibitory potential of new sulfonamides against various targets. The results showed substantial inhibition against yeast α-glucosidase while demonstrating weaker effects on AChE . This suggests that the compound may have dual roles in both metabolic regulation and neuroprotection.

Data Tables

Biological Activity Target IC50/EC50 Reference
AntitumorPARP1/20.3 nM
Enzyme Inhibitionα-GlucosidaseNot specified
Enzyme InhibitionAcetylcholinesterase (AChE)Weak

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